Urease Inhibitory Potency: 3‑Nitrophenyl vs. 4‑Nitrophenyl Analog in the Same 5‑Acetyl‑6‑methyl DHPM Series
In the structure–activity relationship (SAR) study by Shamim et al. (2018), the 3‑nitrophenyl and 4‑nitrophenyl derivatives of 5‑acetyl‑6‑methyl‑3,4‑dihydropyrimidin‑2(1H)‑one were directly compared for in vitro urease inhibition. The 3‑nitrophenyl analog exhibited an IC₅₀ value of approximately 5.6 µM, whereas the 4‑nitrophenyl analog was substantially less active (IC₅₀ ≈ 12.3 µM) under identical assay conditions [1]. This represents a >2‑fold difference in potency attributable solely to the position of the nitro group on the phenyl ring. Docking studies confirmed that the meta‑nitro group forms additional hydrogen‑bond contacts with catalytically important residues in the urease active site that the para‑nitro isomer cannot engage [1].
| Evidence Dimension | Urease enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 5.6 µM (compound 21, 3‑nitrophenyl) |
| Comparator Or Baseline | IC₅₀ ≈ 12.3 µM (compound 20, 4‑nitrophenyl); Thiourea standard IC₅₀ = 21.25 ± 0.15 µM |
| Quantified Difference | ~2.2‑fold more potent than 4‑nitrophenyl analog; ~3.8‑fold more potent than thiourea standard |
| Conditions | In vitro urease inhibition assay; compounds synthesized and characterized by ¹H NMR, ¹³C NMR, EI-MS; Jack bean urease; pH 7.0 buffer; 30 min incubation at 25°C; absorbance measured at 630 nm (indophenol method). |
Why This Matters
For procurement decisions, selecting the 3‑nitrophenyl isomer over the 4‑nitrophenyl analog provides approximately 2.2‑fold higher urease inhibitory potency from an identical core scaffold, directly affecting assay sensitivity and lead optimization efficiency.
- [1] Shamim S, et al. 5‑Acetyl‑6‑methyl‑4‑aryl‑3,4‑dihydropyrimidin‑2(1H)‑ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study. Bioorganic Chemistry. 2018;76:37‑52. doi:10.1016/j.bioorg.2017.10.021. PMID: 29125971. View Source
